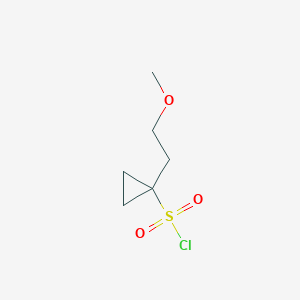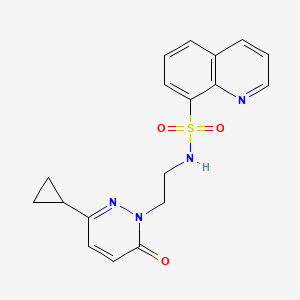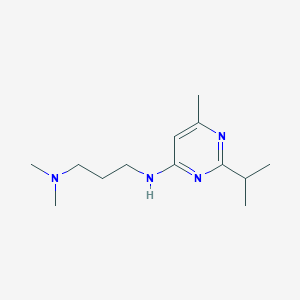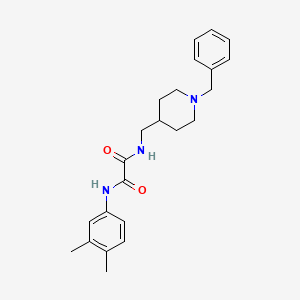
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a bromophenyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are often determined experimentally. Without specific studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Characterization
The compound N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is related to various synthetic and characterization efforts aimed at exploring its potential in scientific research applications. For instance, studies have focused on synthesizing bis-1,3,4-oxadiazole compounds containing glycine moieties, revealing their impact on the activity of transferase enzymes. Such compounds have shown to modulate enzyme activities, suggesting potential for biochemical studies (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Screening
Research into derivatives of 1,3,4-oxadiazole, including structures related to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, has demonstrated significant antimicrobial properties. These compounds have been screened against various bacteria and fungi, showcasing their potential as therapeutic agents in treating microbial diseases. Such studies highlight the compound's relevance in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antioxidant Activity
Compounds structurally similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, especially those derived from marine sources like the red alga Rhodomela confervoides, have shown potent antioxidant activities. These findings are significant for food and pharmaceutical applications, indicating the potential of such compounds in preventing oxidative stress and related diseases (Li, Li, Gloer, & Wang, 2012).
Antiproliferative and Pharmacological Potential
The exploration of 1,3,4-oxadiazole derivatives, including compounds like N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, extends to evaluating their antiproliferative and pharmacological properties. Studies have focused on their potential as anticancer agents, investigating mechanisms such as PPARα/γ dual activation and effects on cancer cell lines. These efforts underscore the compound's relevance in developing novel therapeutic strategies against cancer and metabolic disorders (Jung et al., 2017).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives also extends to the field of corrosion science, where compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal the compound's efficacy in protecting metal surfaces from corrosion, providing insights into its potential industrial applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic intermediate or catalyst .
Mécanisme D'action
Target of Action
The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide” belongs to the class of 1,3,4-oxadiazoles . Compounds of this class have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, the targets of this compound could be diverse and depend on the specific substituents and structure of the compound.
Mode of Action
Many 1,3,4-oxadiazoles act by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of activities associated with 1,3,4-oxadiazoles, it’s likely that multiple pathways could be involved .
Result of Action
Based on the activities of other 1,3,4-oxadiazoles, potential effects could include modulation of enzyme activity, alteration of signal transduction pathways, or changes in cell proliferation .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOUBCCHQDJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)




![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)





![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)